![molecular formula C16H15N3O5 B11549095 N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11549095.png)
N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a hydrazide group, a nitrophenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 3-hydroxy-4-nitrobenzaldehyde with 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro and carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific structural features, such as the presence of both a nitrophenyl and a methylphenoxy group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H15N3O5 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O5/c1-11-3-2-4-13(7-11)24-10-16(21)18-17-9-12-5-6-14(19(22)23)15(20)8-12/h2-9,20H,10H2,1H3,(H,18,21)/b17-9+ |
InChI Key |
SEWNMTFFJIOXLA-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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